molecular formula C21H28ClN3 B13753819 Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride CAS No. 57647-36-6

Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride

Cat. No.: B13753819
CAS No.: 57647-36-6
M. Wt: 357.9 g/mol
InChI Key: BJHKOIZALKFUKU-UHFFFAOYSA-N
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Description

The compound Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride is a synthetic indole derivative featuring a complex substitution pattern. The indole core is substituted at position 1 with a [(2-diethylaminoethyl)methylamino] group and at position 3 with a phenyl group. The hydrochloride salt enhances solubility, a common strategy for improving bioavailability in pharmacologically active molecules .

Properties

CAS No.

57647-36-6

Molecular Formula

C21H28ClN3

Molecular Weight

357.9 g/mol

IUPAC Name

diethyl-[2-[methyl-(3-phenylindol-1-yl)amino]ethyl]azanium;chloride

InChI

InChI=1S/C21H27N3.ClH/c1-4-23(5-2)16-15-22(3)24-17-20(18-11-7-6-8-12-18)19-13-9-10-14-21(19)24;/h6-14,17H,4-5,15-16H2,1-3H3;1H

InChI Key

BJHKOIZALKFUKU-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN(C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride, typically involves several steps. One common method starts with the preparation of the indole core, which can be achieved through various synthetic routes such as the Fischer indole synthesis, Bischler-Möhlau synthesis, or the Hemetsberger indole synthesis .

In the case of this compound, the synthesis may involve the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the indole ring can yield halogenated indoles, while nucleophilic substitution can introduce various functional groups onto the diethylaminoethyl moiety .

Mechanism of Action

The mechanism of action of Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The diethylaminoethyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets .

Molecular Targets and Pathways

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

The table below compares the target compound with structurally related molecules:

Compound Name Substituents/Backbone Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride Indole with 1-[(2-diethylaminoethyl)methylamino], 3-phenyl C21H29N3·HCl ~359.46 Diethylaminoethyl, phenyl, indole
3-[2-(Diethylamino)ethyl]indole () Indole with 3-(2-diethylaminoethyl) C14H19N2·HCl ~251.46 Diethylaminoethyl, indole
3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole () Indole with 3-(triazolylethyl) C19H18N4O 318.38 Triazole, methoxyphenyl, indole
Metcaraphen Hydrochloride () Cyclopentanecarboxylate ester backbone C20H31NO2·HCl 353.93 Diethylaminoethyl ester
Diethoxin Hydrochloride () 4-Ethoxybenzoate ester C15H24ClNO3 313.81 Diethylaminoethyl ester, ethoxy

Analysis of Substituent Impact

Positional Isomerism: The target compound’s substituent at position 1 distinguishes it from analogs like 3-[2-(diethylamino)ethyl]indole, where the diethylaminoethyl group is at position 3. Positional differences can drastically alter receptor binding and metabolic stability .

Diethylaminoethyl Motif: This group is a recurring feature in pharmaceuticals (e.g., local anesthetics like Diethoxin Hydrochloride and neuromuscular agents like Metcaraphen Hydrochloride).

Hydrochloride Salt :

  • All compared compounds are hydrochloride salts, improving aqueous solubility. For example, Diethoxin Hydrochloride leverages this property for rapid local anesthetic action .

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